The compound (2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide, also known as Ivosidenib, is a synthetic small molecule that has garnered attention in the field of medicinal chemistry. It is primarily classified as a targeted therapy for certain types of cancers, particularly acute myeloid leukemia (AML) with mutations in the isocitrate dehydrogenase 1 gene (IDH1).
Ivosidenib was developed by Agios Pharmaceuticals and has been approved by the U.S. Food and Drug Administration for the treatment of patients with IDH1-mutant acute myeloid leukemia. The compound belongs to the class of inhibitors that target mutant forms of enzymes involved in metabolic pathways, specifically those related to cellular energy production and proliferation.
The synthesis of Ivosidenib involves multiple steps, typically starting from commercially available precursors. Key synthetic strategies include:
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to enhance yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis.
Ivosidenib's molecular formula is , with a molecular weight of approximately 582.96 g/mol. The compound features several key structural elements:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm stereochemistry and conformation.
Ivosidenib undergoes various chemical reactions relevant to its function as an enzyme inhibitor:
Quantitative assays are often employed to measure its inhibitory potency (IC50 values) against target enzymes.
Ivosidenib acts by selectively inhibiting the mutated form of isocitrate dehydrogenase 1, which is involved in the conversion of isocitrate to alpha-ketoglutarate. This inhibition leads to a reduction in 2-hydroxyglutarate production, a metabolite that promotes oncogenic processes when accumulated. The mechanism involves:
Ivosidenib exhibits specific physical properties:
Relevant data includes:
Ivosidenib is primarily used in clinical settings for the treatment of patients with acute myeloid leukemia harboring IDH1 mutations. Its development represents a significant advancement in targeted cancer therapies, offering a more personalized approach to treatment based on genetic profiling.
In addition to its therapeutic use, Ivosidenib serves as a valuable research tool for studying metabolic pathways involved in cancer biology and for developing further inhibitors targeting similar enzymatic mutations.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5